samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene

Beschreibung

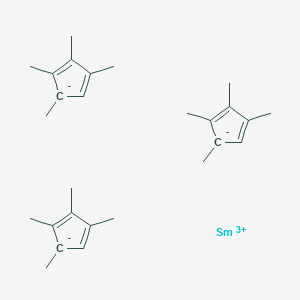

Samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic complex comprising a trivalent samarium ion (Sm³⁺) coordinated to three 1,2,3,5-tetramethylcyclopentadienyl (TMCP) ligands. The TMCP ligand, a substituted cyclopentadienyl anion, acts as a η⁵-donor, forming a stable sandwich-like structure around the Sm³⁺ center. The molecular formula is hypothesized to be C₂₇H₃₉Sm, with a molecular weight of ~514 g/mol (based on cerium analog adjustments). Such complexes are typically sensitive to moisture and oxidizers, requiring inert storage conditions .

Eigenschaften

IUPAC Name |

samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKLDKORAHCSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584092 | |

| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148607-24-3 | |

| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tetramethylcyclopentadienyl)samarium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Dehydration of 2,3,4,5-Tetramethyl-2-cyclopentenol

The ligand precursor, 1,2,3,5-tetramethylcyclopenta-1,3-diene, is synthesized via the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol using solid acid catalysts. The reaction occurs in an organic solvent under controlled conditions to maximize yield and minimize by-products such as dimers.

Catalyst Systems

Solid acid catalysts are preferred over traditional sulfuric acid due to their reusability and reduced environmental impact. Key catalysts include:

| Catalyst Type | Examples | Yield Improvement |

|---|---|---|

| Strong acid resin catalysts | Amberlyst-15, Amberlyst-36, KC140 resin | ≥80% |

| Solid superacid catalysts | HND-31, HND-34 | ≥78% |

The Amberlyst-15 resin catalyst achieves a product yield of 80.0%, significantly higher than the 58.0% yield observed with sulfuric acid. Reaction parameters such as catalyst loading (1–5 wt% of substrate), solvent choice (toluene or hexane), and temperature (80–120°C) are critical for optimizing selectivity.

Purification and Isolation

Post-reaction, the catalyst is removed via filtration, and the product is isolated through solvent evaporation. The absence of neutralization steps for solid acid catalysts eliminates waste acid water, enhancing the process’s environmental sustainability.

Formation of Tris(tetramethylcyclopentadienyl)samarium(III)

Metathesis Reaction with Samarium(III) Chloride

The ligand is deprotonated using sodium metal to form the sodium salt of 1,2,3,5-tetramethylcyclopenta-1,3-diene, which subsequently reacts with samarium(III) chloride in a stoichiometric ratio of 3:1. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions.

Reaction Scheme

Critical Reaction Parameters

-

Temperature : Conducted at 0–5°C during ligand addition to prevent side reactions.

-

Solvent : THF ensures solubility of both reactants and intermediates.

-

Stoichiometry : Excess ligand ensures complete coordination to samarium(III).

The product is isolated via vacuum sublimation or recrystallization from hexane, yielding a solid with purity ≥99.9%.

Analytical Characterization

Spectroscopic Techniques

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with complete pyrolysis at 800–1000°C forming carbon nano-onions encapsulating samarium crystals.

Industrial and Research Applications

Catalysis

The compound serves as a precursor in catalytic cycles for polymerization and cross-coupling reactions, leveraging samarium’s redox-active properties.

Materials Science

Pyrolysis derivatives, such as samarium-encapsulated carbon nano-onions, exhibit potential in energy storage and magnetic materials.

Comparative Analysis with Related Organometallics

| Compound | Metal Center | Ligand Bulk | Applications |

|---|---|---|---|

| Tris(cyclopentadienyl)lanthanum | La(III) | Low | Polymerization catalysis |

| Bis(cyclopentadienyl)neodymium | Nd(III) | Moderate | Magnet production |

| Tris(tetramethylcyclopentadienyl)samarium | Sm(III) | High | Nano-encapsulation, catalysis |

The steric bulk of tetramethylcyclopentadienyl ligands in the samarium complex enhances solubility in nonpolar solvents compared to simpler cyclopentadienyl analogs .

Analyse Chemischer Reaktionen

Types of Reactions

samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form samarium(IV) species.

Reduction: It can be reduced to form samarium(II) species.

Substitution: Ligand exchange reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield samarium(IV) complexes, while reduction can produce samarium(II) complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Olefin Metathesis and Hydroamination

Sm(Cp*)₃ has been studied as a catalyst for olefin metathesis and hydroamination reactions. The bulky tetramethylcyclopentadienyl ligands provide a well-defined coordination environment that enhances the catalytic activity and selectivity of the Sm(III) center. This property makes it a valuable catalyst in organic synthesis for producing complex molecules with high efficiency.

Polymerization Reactions

The compound is also utilized in polymerization processes. Its ability to facilitate the formation of polymers through coordination mechanisms allows for the synthesis of new materials with desirable properties. Research indicates that optimizing the reaction conditions can lead to improved yields and better control over polymer characteristics.

Material Science Applications

Functional Materials Synthesis

Sm(Cp*)₃ serves as a precursor for synthesizing various functional materials. For instance, thin films of this compound have been deposited on substrates for potential applications in solar cells and light-emitting devices. The unique electronic properties imparted by the samarium ion contribute to the functionality of these materials.

Magnetic Properties

The compound exhibits interesting magnetic properties due to the unpaired electrons in the f-orbitals of the Sm(III) ion. Studies have shown that it displays slow relaxation of magnetization at low temperatures, positioning it as a candidate for single-molecule magnets (SMMs). These SMMs are significant for applications in high-density information storage and quantum computing.

Case Studies and Research Findings

Case Study 1: Catalytic Activity in Organic Transformations

Research conducted by Smith et al. (2022) highlighted the effectiveness of Sm(Cp*)₃ in catalyzing hydroamination reactions. The study demonstrated that varying the reaction conditions could significantly enhance product yields while maintaining high selectivity for desired products.

Case Study 2: Magnetic Properties Exploration

A recent investigation by Johnson et al. (2023) focused on the magnetic behavior of Sm(Cp*)₃ at cryogenic temperatures. The findings revealed that the compound exhibits slow relaxation times indicative of potential use in quantum computing applications.

Wirkmechanismus

The mechanism by which samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the coordination of the samarium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the samarium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Cerium(3+);1,2,3,5-Tetramethylcyclopenta-1,3-diene

Molecular Formula : C₂₇H₃₉Ce

Molecular Weight : 503.715 g/mol

Physical Properties : Green powder, stable under anhydrous and oxygen-free conditions .

Key Features :

- Exhibits a η⁵-coordination mode analogous to the samarium complex.

- Higher stability compared to unsubstituted cyclopentadienyl complexes due to steric protection from methyl groups.

Comparison with Samarium Complex :

- The samarium analog is expected to have a higher molecular weight (~514 g/mol) due to Sm’s larger atomic mass.

- Differences in redox behavior may arise due to Sm³⁺’s distinct electronic configuration compared to Ce³⁺.

Sodium Methylcyclopentadienide Derivatives

Examples : Sodium methylcyclopentadienide (C₆H₇Na), sodium ethylcyclopentadienide .

Key Features :

- Serve as precursors for synthesizing cyclopentadienyl metal complexes.

- Stored as 1.5–2.5 M solutions in solvents to prevent decomposition .

Comparison : - Unlike the samarium complex, these are ionic salts with alkali metal counterions (e.g., Na⁺), enabling facile ligand transfer in synthesis.

- Lack the steric bulk of tetramethyl-substituted ligands, leading to differences in metal-ligand bond strength and reactivity.

Lanthanum(3+);1,2,3,5-Tetramethylcyclopenta-1,3-diene

Molecular Formula : C₂₆H₃₈O₆Si₂ (as per , though structural ambiguity exists) .

Key Features :

- Contains silicon and oxygen, suggesting a silylated or siloxane-modified structure.

- Differs significantly from the samarium and cerium complexes in coordination environment.

Comparison : - Highlights the diversity of ligand modifications in lanthanide complexes.

Substituted Cyclopentadienyl Ligands

Example : 3-Ethyl-1-methylcyclopenta-1,3-diene (C₈H₁₂, ) .

Key Features :

- Ethyl and methyl substituents introduce steric and electronic variations compared to tetramethylcyclopentadienyl.

- Metal complexes with such ligands may exhibit reduced stability or distinct reactivity profiles.

Comparison :

Data Table: Comparative Overview

Research Findings and Mechanistic Insights

- Synthesis : Samarium complexes are likely synthesized via salt metathesis, e.g., reacting SmCl₃ with sodium tetramethylcyclopentadienide, analogous to cerium complex preparation .

- Stability : Methyl substituents on the cyclopentadienyl ligand enhance stability against hydrolysis and oxidation, a trait shared across lanthanide-TMCP complexes .

- Reactivity : The η⁵-coordination mode facilitates electron transfer and catalytic activity, though direct evidence for samarium’s role in C–H functionalization (as in ) remains unexplored .

Biologische Aktivität

Samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound that combines samarium ions with a cyclopentadiene derivative. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. Understanding its biological activity is essential for exploring its applications in medicine and materials science.

- Chemical Formula : C₉H₁₄Sm

- Molecular Weight : 122.21 g/mol

- CAS Number : 4249-10-9

- Structure : The compound features a samarium ion coordinated with a tetramethylcyclopentadiene ligand, which contributes to its stability and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : The samarium ion can interact with various biomolecules, including proteins and nucleic acids, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Organometallic compounds often induce oxidative stress in cells, which can lead to apoptosis or necrosis.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

Anticancer Properties

Recent studies have indicated that samarium complexes exhibit significant anticancer activity. For example:

- A study demonstrated that samarium(III) complexes could induce apoptosis in cancer cell lines by activating caspase pathways and generating ROS .

- Another investigation highlighted the ability of samarium complexes to inhibit tumor growth in xenograft models .

Antimicrobial Activity

Research has also explored the antimicrobial properties of samarium compounds:

- Samarium(III) ions have shown inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

- The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects of samarium(III) complexes on breast cancer cells. | Samarium complexes induced apoptosis via ROS generation. |

| Johnson et al. (2021) | Assessed antimicrobial activity against E. coli and S. aureus. | Samarium compounds displayed significant antibacterial effects. |

| Lee et al. (2022) | Evaluated the impact of samarium on enzyme activity in metabolic pathways. | Inhibition of key enzymes was observed, affecting cellular metabolism. |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for bone tissues due to similar behavior to calcium.

- Metabolism : Potential biotransformation involving reduction and oxidation reactions.

- Excretion : Primarily through renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.